5-Carboxamidotryptamine
Overview
Description
Synthesis Analysis
5-CT's synthesis involves a series of chemical reactions starting from tryptamine derivatives. The synthesis of benzofuran and dihydrogenzofuran analogues of 5-CT, utilizing a Horner-Emmons reaction on a benzofuranone, represents one of the synthesis pathways explored. This process highlights the chemical modifications that can alter 5-CT's serotonergic activity, demonstrating the compound's versatility and the potential for developing novel serotonergic agents (Russell et al., 1994).
Molecular Structure Analysis
The molecular structure of 5-CT is characterized by its indole core, which is fundamental to its interaction with serotonin receptors. The compound's ability to mimic serotonin allows it to bind with high affinity to certain serotonin receptor subtypes, influencing various physiological responses. This structural similarity to serotonin is crucial for its agonistic properties on the 5-HT1-like receptors, highlighting the importance of molecular structure in the pharmacological activity of serotonergic compounds.
Chemical Reactions and Properties
5-CT's chemical reactions, particularly its interactions with serotonin receptors, underpin its pharmacological effects. Its agonistic action on 5-HT1-like receptors mediates various physiological responses, such as vascular relaxation and modulation of cyclic AMP levels. These interactions are not inhibited by a range of other receptor antagonists, indicating 5-CT's specificity and the role of its chemical properties in receptor binding and activation (Trevethick et al., 1986).
Scientific Research Applications
Vascular Responses and Blood Pressure Regulation
5-Carboxamidotryptamine (5-CT) has been studied for its effects on vascular responses and blood pressure regulation. Research indicates that 5-CT can induce dilation in the middle meningeal artery and modulate blood pressure in anesthetized rats (Terrón & Martínez-García, 2007). This dilation is mediated through 5-HT7 receptors, and complex effects involve 5-HT(1B/1D) receptors. Similarly, another study found that 5-CT's hypotensive effects are mediated by 5-HT(1B/1D) receptors in anesthetized rats (Terrón, Sánchez-Maldonado, & Martínez-García, 2007).
Neuropharmacological Applications
5-CT's role in neuropharmacology has been highlighted in various studies. For instance, it was observed that 5-HT-induced hypothermia is mediated by the 5-HT7 receptor, and 5-CT acts as a 5-HT1 and 5-HT7 receptor agonist in this context (Hedlund et al., 2003). Furthermore, the effects of repeated administration of antidepressants on 5-HT7 receptor responsiveness in the rat hippocampus indicate that 5-CT can modulate excitability in this brain region (Tokarski et al., 2005).
Pulmonary and Cardiovascular Applications
5-CT has been implicated in the modulation of pulmonary and cardiovascular responses. In a study on pulmonary hypertension, it was shown that 5-HT1-mediated contraction in pulmonary arteries is enhanced by 5-CT in hypoxic conditions (Keegan et al., 2001). Another study demonstrated that 5-HT receptors, including those activated by 5-CT, display region-specific differences in their role in smooth muscle contraction and proliferation in the pulmonary arterial bed (Rodat-Despoix et al., 2007).
Renal Function and Blood Flow
In the context of renal function, 5-CT has been identified as an agonist that inhibits stimulus-induced release of noradrenaline in the isolated perfused rat kidney, suggesting its role in modulating renal blood flow (Charlton, Bond, & Clarke, 2004).
Oviductal Muscle Relaxation
Research on the oviductal muscles of nonpregnant pigs revealed that 5-CT can cause relaxation of these muscles, mediated by 5-HT7 receptors. This suggests a physiological role for 5-HT and 5-CT in regulating oviduct contractility (Inoue, Kitazawa, Cao, & Taneike, 2003).
Future Directions
5-HT 7 R, which 5-CT acts upon, could be a promising target to treat memory dysfunctions (especially episodically related deficits) related to normal or pathological ageing . Also, close structural analogues of 5-CT based on the newly discovered indole–imidazole scaffold were synthesized and evaluated to search for a 5-HT7 receptor agonist of higher selectivity .
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZLNEWVIAGNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996379 | |
Record name | 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxamidotryptamine | |
CAS RN |
74885-09-9 | |
Record name | 5-Carboxamidotryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74885-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Carboxamidotryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CARBOXAMIDOTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91H76044O0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.